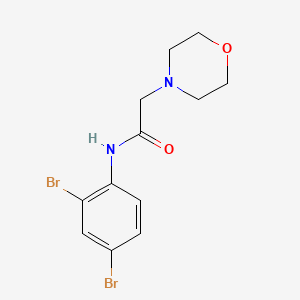![molecular formula C24H29N3O3 B2860206 1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-46-4](/img/structure/B2860206.png)
1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine and amphetamine chemical classes. DMMDA-2 is a derivative of the phenethylamine hallucinogen 2C-H, and it has been shown to have potent hallucinogenic effects in animal studies.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Anti-ulcerogenic Activities
A study by El-Nezhawy et al. (2013) synthesized novel benzimidazole derivatives showing potent anti-inflammatory activities along with concurrent anti-ulcerogenic properties. These compounds were evaluated against inflammation and gastric ulcers, showing significant effects comparable to diclofenac and omeprazole but without their gastric side effects, highlighting their potential as therapeutic agents for inflammatory conditions with gastric protection benefits (El-Nezhawy et al., 2013).
Photochromic Properties
Kose and Orhan (2006) reported on the synthesis of novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones, demonstrating thermally stable, highly colored photochromes. These findings suggest applications in material science, particularly in developing new photoresponsive materials (Kose & Orhan, 2006).
Potential as Calcium Channel Blockers
Ivan et al. (2021) designed new pyrrole derivatives as analogs to 1,4-dihydropyridines drugs, aiming to develop future calcium channel blockers. These derivatives were synthesized and their toxicity evaluated, indicating low acute toxicity and promising biological activity, making them potential candidates for pharmacological applications (Ivan et al., 2021).
Antimicrobial Activity
Nural et al. (2018) synthesized polysubstituted methyl pyrrolidine-2-carboxylate derivatives, displaying interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis. These findings support the potential of these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Polyimide Synthesis and Applications
Ghaemy and Alizadeh (2009) introduced novel polyimides derived from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group, demonstrating excellent solubility, thermal stability, and potential applications in high-performance polymers and materials science (Ghaemy & Alizadeh, 2009).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)11-12-26-20-8-6-5-7-19(20)25-24(26)17-13-23(28)27(15-17)21-14-18(29-3)9-10-22(21)30-4/h5-10,14,16-17H,11-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSQFKFGNVPKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2860125.png)

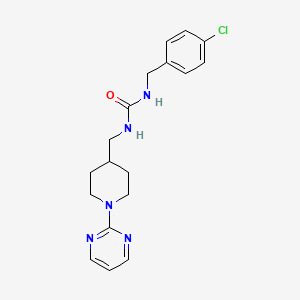
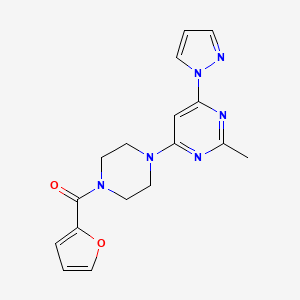
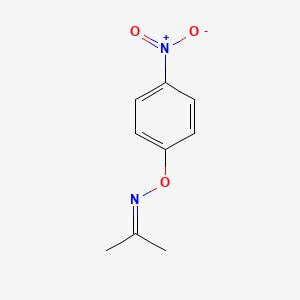
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)
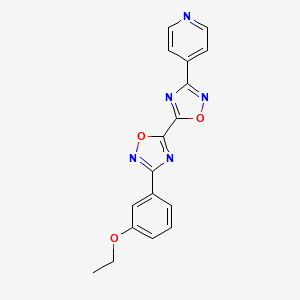


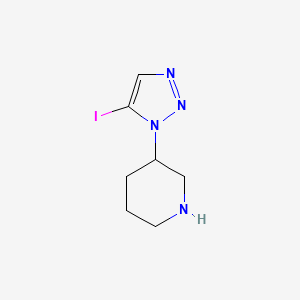

![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)
